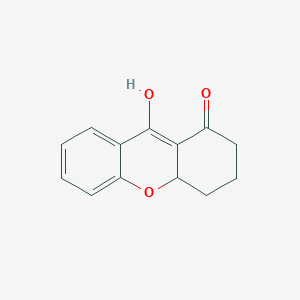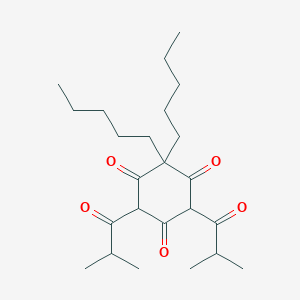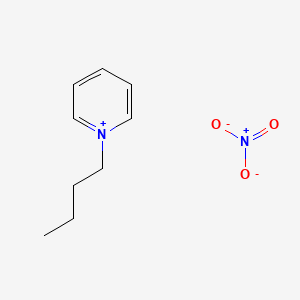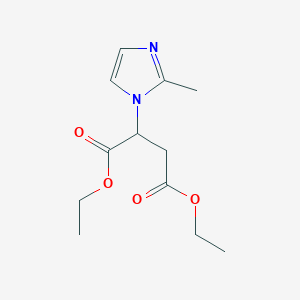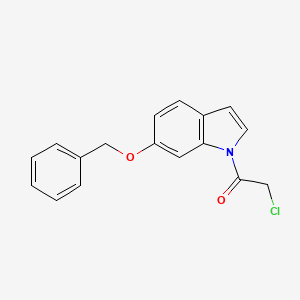
1H-Indole, 1-(chloroacetyl)-6-(phenylmethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole, 1-(chloroacetyl)-6-(phenylmethoxy)- is a complex organic compound that belongs to the indole family Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring This particular compound is characterized by the presence of a chloroacetyl group at the 1-position and a phenylmethoxy group at the 6-position of the indole ring
Vorbereitungsmethoden
The synthesis of 1H-Indole, 1-(chloroacetyl)-6-(phenylmethoxy)- can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which converts aryl hydrazones to indoles under elevated temperatures and the presence of Brønsted or Lewis acids . The reaction conditions typically require the use of chloroacetyl chloride and phenylmethanol as starting materials, which react with the indole precursor to form the desired compound. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1H-Indole, 1-(chloroacetyl)-6-(phenylmethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the chloroacetyl group to a hydroxyl group.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and phenol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1H-Indole, 1-(chloroacetyl)-6-(phenylmethoxy)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents with anti-inflammatory, anticancer, and antimicrobial properties.
Wirkmechanismus
The mechanism of action of 1H-Indole, 1-(chloroacetyl)-6-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition or modulation of enzyme activities, affecting various biochemical pathways. The phenylmethoxy group may contribute to the compound’s binding affinity and specificity towards its molecular targets.
Vergleich Mit ähnlichen Verbindungen
1H-Indole, 1-(chloroacetyl)-6-(phenylmethoxy)- can be compared with other similar compounds, such as:
1H-Indole, 1-(chloroacetyl)-: Lacks the phenylmethoxy group, which may result in different chemical properties and reactivity.
5-(Chloroacetyl)-1H-indole: The chloroacetyl group is positioned at the 5-position instead of the 1-position, leading to variations in its chemical behavior and applications.
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: These compounds have different substituents on the indole ring, which can influence their biological activities and therapeutic potential.
Eigenschaften
CAS-Nummer |
162897-46-3 |
|---|---|
Molekularformel |
C17H14ClNO2 |
Molekulargewicht |
299.7 g/mol |
IUPAC-Name |
2-chloro-1-(6-phenylmethoxyindol-1-yl)ethanone |
InChI |
InChI=1S/C17H14ClNO2/c18-11-17(20)19-9-8-14-6-7-15(10-16(14)19)21-12-13-4-2-1-3-5-13/h1-10H,11-12H2 |
InChI-Schlüssel |
NACVOPKDFNUOLG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CN3C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


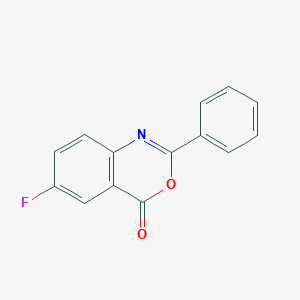
![2-[2-[2-(Methylamino)-5-nitrophenoxy]ethoxy]ethanol](/img/structure/B12560920.png)
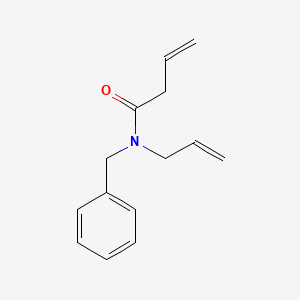
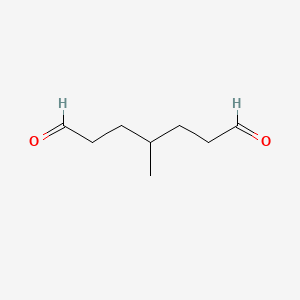
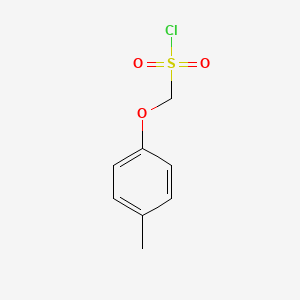

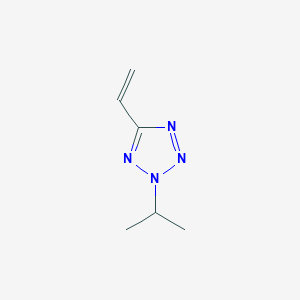
![3,3'-[1,3-Phenylenebis(methyleneoxymethylene)]bis(3-ethyloxetane)](/img/structure/B12560945.png)
